1-Iodo-3-methylbutene
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Overview
Description
1-Iodo-3-methylbut-1-ene is an organic compound with the molecular formula C5H9I . It is a derivative of butene, where an iodine atom is attached to the first carbon of the butene chain, and a methyl group is attached to the third carbon. This compound is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-methylbut-1-ene can be synthesized through the iodination of 3-methylbut-1-ene. This process typically involves the use of iodine (I2) and a suitable oxidizing agent. One common method is the reaction of 3-methylbut-1-ene with iodine in the presence of a catalyst such as triphenylphosphine. The reaction is carried out under mild conditions, usually at room temperature, to avoid any side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-iodo-3-methylbut-1-ene may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-methylbut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 3-methylbut-1-ene.
Addition Reactions: The double bond in 1-iodo-3-methylbut-1-ene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed:
Substitution: 3-methylbutan-1-ol.
Elimination: 3-methylbut-1-ene.
Addition: 1,2-dibromo-3-methylbutane.
Scientific Research Applications
1-Iodo-3-methylbut-1-ene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require an iodine-containing moiety.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of biological systems, particularly in the investigation of iodine’s role in biological processes.
Mechanism of Action
The mechanism by which 1-iodo-3-methylbut-1-ene exerts its effects is primarily through its reactivity as an alkylating agent. The iodine atom, being a good leaving group, facilitates various nucleophilic substitution reactions. This reactivity allows the compound to interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-Iodo-3-methylbutane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
1-Iodo-2-methylpropane: Another iodinated compound with a different carbon skeleton, leading to different reactivity and applications.
1-Iodo-3-methylbut-2-ene: Similar but with the iodine atom on the second carbon, affecting its reactivity and the types of reactions it undergoes.
Uniqueness: 1-Iodo-3-methylbut-1-ene is unique due to the presence of both an iodine atom and a double bond in its structure. This combination makes it highly reactive and versatile in organic synthesis, allowing it to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C5H9I |
---|---|
Molecular Weight |
196.03 g/mol |
IUPAC Name |
1-iodo-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9I/c1-5(2)3-4-6/h3-5H,1-2H3 |
InChI Key |
SESUMRHCXRFUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CI |
Origin of Product |
United States |
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